![molecular formula C10H16ClNO2 B2549362 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride CAS No. 5741-64-0](/img/structure/B2549362.png)
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride
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Description
“1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride” is a chemical compound with the CAS Number: 5741-64-0 . It has a molecular weight of 217.69300 . The IUPAC name for this compound is 1-amino-3-(3-methylphenoxy)-2-propanol .
Molecular Structure Analysis
The molecular formula of “1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride” is C10H16ClNO2 . The InChI code for this compound is 1S/C10H15NO2/c1-8-3-2-4-10 (5-8)13-7-9 (12)6-11/h2-5,9,12H,6-7,11H2,1H3 .Scientific Research Applications
- Application : It is used in pharmacological studies to investigate β-adrenergic receptor signaling pathways, receptor binding, and downstream effects on cellular responses .
- Application : Scientists study its effects on heart rate, contractility, and vasodilation, contributing to our understanding of cardiac function and potential therapeutic interventions .
- Application : Researchers explore its potential as a bronchodilator in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Application : Investigations focus on its antihypertensive properties and potential use in managing hypertension .
- Application : Researchers explore its effects on neurotransmitter release, synaptic transmission, and neuronal signaling .
- Application : Medicinal chemists use it to create derivatives with improved pharmacological properties or novel drug candidates .
- Application : It helps identify potential drug leads by assessing their interactions with specific receptors or enzymes .
β-Adrenergic Receptor Agonist
Cardiovascular Research
Bronchodilator Properties
Antihypertensive Effects
Neurotransmitter Modulation
Chemical Synthesis and Medicinal Chemistry
Pharmacological Screening Assays
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXQHIXKSFMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride |
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